![molecular formula C13H8N4O2S B2604978 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide CAS No. 1607303-73-0](/img/structure/B2604978.png)
6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide
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Description
“6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C13H8N4O2S . It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like protodeboronation of pinacol boronic esters or using cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Scientific Research Applications
Antibacterial Activity
Research has shown that compounds containing sulfonamido moiety, similar to 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide, are synthesized for their potential use as antibacterial agents. These compounds have been tested and found to possess high antibacterial activities, indicating their significance in the development of new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Further extending its biomedical applications, novel synthesis methods have led to the creation of sulfonamide derivatives showcasing antimicrobial activity. These derivatives, including pyrrolidin-2-ones and other heterocyclic compounds containing a sulfonamido group, have been successfully synthesized and screened, revealing considerable antimicrobial properties. This makes them potential candidates for addressing various microbial infections (Zareef, Iqbal, & Arfan, 2008).
Metal Complexes Formation
In the realm of chemistry, 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide plays a crucial role in the formation of metal complexes. These complexes have been characterized through various techniques, highlighting their potential in catalysis, material science, and as models for studying metal-ligand interactions (Sousa et al., 2001).
Anticancer and Radiosensitizing Properties
In oncology research, novel sulfonamide derivatives, synthesized from similar compounds, have been evaluated for their anticancer activity and potential as radiosensitizing agents. These studies have identified compounds that exhibit higher activity against cancer cell lines, such as the human tumor liver cell line HEPG-2, compared to conventional drugs like doxorubicin, showcasing the potential of sulfonamide derivatives in cancer treatment and therapy enhancement (Ghorab et al., 2015).
properties
IUPAC Name |
6-cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c14-7-10-3-1-2-4-13(10)17-20(18,19)12-6-5-11(8-15)16-9-12/h1-6,9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLLUIVVNFJCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide |
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